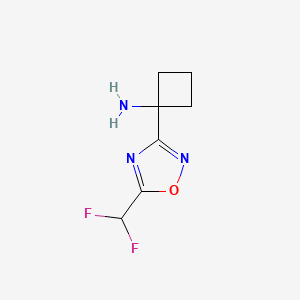
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, making it a versatile candidate for various chemical and biological applications.
Vorbereitungsmethoden
One common method includes the use of difluoromethylating agents such as (difluoromethyl)trimethylsilane in the presence of catalysts like cesium fluoride or cesium carbonate in a dimethylformamide (DMF) solution . The reaction conditions are generally mild, allowing for efficient incorporation of the difluoromethyl group into the target molecule.
Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product. These methods are designed to be scalable and cost-effective, meeting the demands of pharmaceutical and chemical industries.
Analyse Chemischer Reaktionen
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium or nickel complexes, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated proteins. This inhibition can modulate various cellular processes, including gene expression, protein stability, and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine can be compared with other difluoromethylated compounds, such as:
(Difluoromethyl)trimethylsilane: Used as a difluoromethylating agent in organic synthesis.
Difluoromethylated pyridines: These compounds are important in medicinal chemistry due to their bioisosteric properties.
Difluoromethylated heterocycles: Widely used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of the difluoromethyl group with an oxadiazole ring and a cyclobutanamine moiety, providing distinct chemical and biological properties that are not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C7H9F2N3O |
|---|---|
Molekulargewicht |
189.16 g/mol |
IUPAC-Name |
1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine |
InChI |
InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2 |
InChI-Schlüssel |
AFZIMNHTNWFTRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=NOC(=N2)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






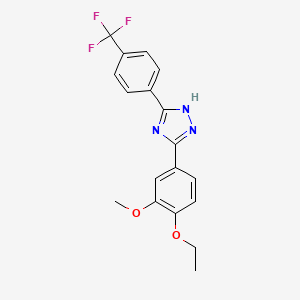
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)


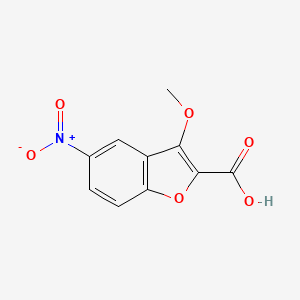
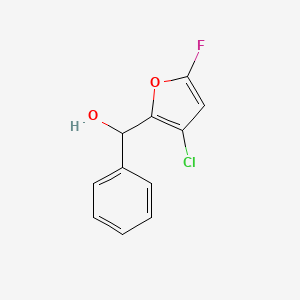

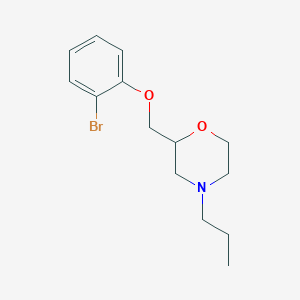
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
